molecular formula C27H27N3O4 B2879231 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-83-7

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2879231
M. Wt: 457.53
InChI Key: CYKRSVLOUQZIIC-UHFFFAOYSA-N
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Description

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Stability

Research has focused on the structural analysis and molecular stability of compounds similar to 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one. Studies like those conducted by Liu et al. (2012) and Karayel (2021) provide insights into the molecular configurations, stability, and potential interactions of these compounds in biological systems. These studies often employ techniques such as X-ray crystallography and molecular docking to elucidate the compound's structure and its interactions with biological targets, highlighting the chemical's potential for further application in medicinal chemistry and drug design (Liu et al., 2012), (Karayel, 2021).

Synthesis and Chemical Reactions

A substantial amount of research has been dedicated to the synthesis and reaction mechanisms of benzimidazole derivatives, which are structurally related to 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one. For instance, Mohamed (2021) details a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility of benzimidazole compounds in creating a wide range of biologically active molecules (Mohamed, 2021).

Potential Biological Activities

Research into benzimidazole derivatives also extends into their potential biological activities, particularly as inhibitors against specific targets. For example, studies have explored their use as EGFR inhibitors for anticancer applications (Karayel, 2021) and their inhibitory effects on enzymes such as (H+,K+)-ATPase, indicating potential uses in treating conditions like acid reflux and peptic ulcers (Kohl et al., 1992). These findings suggest that compounds like 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one could be explored for their therapeutic potential in various diseases (Karayel, 2021), (Kohl et al., 1992).

properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-21-12-10-20(11-13-21)30-18-19(16-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-34-23-7-5-6-22(17-23)33-2/h3-13,17,19H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRSVLOUQZIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

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